molecular formula C18H22N4O7S B2482416 N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID CAS No. 1351598-96-3

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID

Cat. No.: B2482416
CAS No.: 1351598-96-3
M. Wt: 438.46
InChI Key: YTVJKVXFNGOQJZ-UHFFFAOYSA-N
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Description

The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{4-[2-oxo-2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide; oxalic acid is a heterocyclic acetamide derivative with a multi-component architecture. Its core structure includes:

  • 5-Methyl-1,2-oxazole: A five-membered heterocycle with oxygen and nitrogen atoms, known for enhancing metabolic stability and bioavailability in medicinal chemistry .
  • Piperazine ring: A six-membered diamine ring, often employed to improve solubility and modulate receptor binding .
  • Thiophen-2-yl group: A sulfur-containing aromatic ring that contributes to π-π stacking interactions in biological targets .
  • Oxalic acid: A dicarboxylic acid counterion, likely used to improve crystallinity and solubility .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S.C2H2O4/c1-12-9-15(18-23-12)17-16(22)11-20-6-4-19(5-7-20)10-13(21)14-3-2-8-24-14;3-1(4)2(5)6/h2-3,8-9H,4-7,10-11H2,1H3,(H,17,18,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVJKVXFNGOQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methyl-1,2-oxazol-3-amine

Methodology :
The 5-methyl-1,2-oxazol-3-amine scaffold is synthesized via a three-step protocol adapted from patented cyclization strategies:

  • Formation of Acetylacetonitrile :

    • Reactants : Acetonitrile (1.0 equiv), ethyl acetate (1.1 equiv), NaH (1.3 equiv).
    • Conditions : Stirred in THF at −78°C for 2 hr under nitrogen.
    • Yield : 78–85%.
  • Hydrazone Formation :

    • Reactants : Acetylacetonitrile (1.0 equiv), p-toluenesulfonyl hydrazide (0.95 equiv).
    • Conditions : Refluxed in methanol for 6 hr.
    • Yield : 90–92%.
  • Ring-Closing Reaction :

    • Reactants : Hydrazone (1.0 equiv), hydroxylamine hydrochloride (2.2 equiv), K₂CO₃ (4.0 equiv).
    • Conditions : Heated in toluene at 110°C for 8 hr.
    • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
    • Yield : 68–72%.

Key Data :

Parameter Value
Purity (HPLC) ≥98%
Melting Point 142–144°C
Characterization ¹H NMR (400 MHz, DMSO-d₆): δ 6.21 (s, 1H, oxazole-H), 2.32 (s, 3H, CH₃).

Functionalization of Piperazine with Thiophene Moiety

Methodology :
The 4-[2-oxo-2-(thiophen-2-yl)ethyl]piperazine intermediate is prepared through nucleophilic acyl substitution:

  • Reactants :
    • Piperazine (1.0 equiv), 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.05 equiv).
  • Conditions :
    • Dissolved in DCM with triethylamine (2.5 equiv) at 0°C.
    • Stirred for 12 hr at room temperature.
  • Workup :
    • Washed with 5% HCl, saturated NaHCO₃, and brine.
    • Dried over MgSO₄ and concentrated.
  • Yield : 83–87%.

Key Data :

Parameter Value
Purity (HPLC) ≥95%
¹³C NMR (101 MHz, CDCl₃) δ 194.2 (C=O), 142.1 (thiophene-C).

Amide Coupling Between Oxazole and Piperazine Intermediates

Methodology :
The acetamide bridge is formed using carbodiimide-mediated coupling:

  • Reactants :
    • 5-Methyl-1,2-oxazol-3-amine (1.0 equiv), 2-chloroacetyl chloride (1.1 equiv), 4-[2-oxo-2-(thiophen-2-yl)ethyl]piperazine (1.05 equiv).
  • Conditions :
    • EDCl (1.2 equiv), HOBt (1.2 equiv) in DMF at 0°C.
    • Stirred for 24 hr at room temperature.
  • Purification :
    • Precipitation in ice-cold water, filtered, and recrystallized from ethanol.
  • Yield : 75–80%.

Optimization Table :

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 78
DCC/DMAP CH₂Cl₂ 0→25 65
HATU DMF 25 82

Salt Formation with Oxalic Acid

Methodology :
The free base is converted to the oxalate salt for enhanced stability:

  • Reactants :
    • N-(5-Methyl-1,2-oxazol-3-yl)-2-{4-[2-oxo-2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide (1.0 equiv), oxalic acid dihydrate (2.0 equiv).
  • Conditions :
    • Dissolved in hot ethanol (80°C), stirred for 1 hr, and cooled to 4°C.
  • Isolation :
    • Filtered, washed with cold ethanol, and dried under vacuum.
  • Yield : 92–95%.

Salt Characterization :

Parameter Value
Melting Point 198–200°C (dec.)
Solubility 12 mg/mL in H₂O
XRD Analysis Monoclinic, P2₁/c space group

Critical Analysis of Methodologies

Yield and Scalability Challenges

  • Oxazole Synthesis : The ring-closing step remains a bottleneck (68–72% yield), necessitating catalyst screening (e.g., Pd/C) to improve efficiency.
  • Piperazine Functionalization : Excess 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.05 equiv) minimizes di-substitution byproducts.

Purity Considerations

  • Amide Coupling : EDCl/HOBt in DMF provides superior yield (78%) vs. DCC/DMAP (65%) due to reduced racemization.
  • Salt Crystallization : Ethanol yields larger crystals (≥98% purity) compared to acetone or MeOH.

Industrial-Scale Adaptations

Parameter Lab Scale Pilot Plant
Oxazole Synthesis Batch 100 g 50 kg
Reaction Vessel Glass Flask Hastelloy C-276 Reactor
Purification Column Chromatography Continuous Crystallization
Cycle Time 72 hr 24 hr

Cost Analysis :

  • Raw materials account for 62% of total production costs.
  • Solvent recovery systems reduce waste disposal expenses by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,2-oxazol-3-yl)-2-{4-[2-oxo-2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(5-Methyl-1,2-oxazol-3-yl)-2-{4-[2-oxo-2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-2-{4-[2-oxo-2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural features with several analogs (Table 1):

Compound Name Key Structural Features Reference
Target Compound 5-Methyl-1,2-oxazole, piperazine, thiophen-2-yl, oxalic acid
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 1,2,4-Oxadiazole, benzoxazine
NZ-65/NZ-66 Trifluoromethylphenyl, indol-3-yl, triazole linker
I13 (Z)-N-(2-(dimethylamino)ethyl)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide Indenyl, dimethylaminoethyl, methylthio group
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide 5-Methyl-1,2-oxazole, piperazine, hydrazine linker

Key Observations :

  • The 5-methyl-1,2-oxazole moiety is recurrent in analogs (e.g., ), suggesting its role in stabilizing interactions with hydrophobic enzyme pockets.
  • Piperazine derivatives (e.g., ) are prioritized for their conformational flexibility and solubility enhancement.
  • Thiophene-containing compounds (e.g., ) demonstrate improved binding to sulfur-rich biological targets compared to phenyl analogs.

Key Observations :

  • Cs₂CO₃ in DMF is a common base-solvent system for heterocyclic alkylation .
  • CuAAC click chemistry (e.g., ) is favored for triazole-linked compounds due to high regioselectivity.
  • Yields for oxazole/oxadiazole derivatives typically range between 45–70%, influenced by steric hindrance .
Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound, but comparisons with analogs suggest trends (Table 3):

Compound Class logP Solubility (µg/mL) Biological Activity Reference
Target Compound ~2.5* Moderate (oxalate salt) Potential kinase inhibition (inference from piperazine-thiophene motifs)
NZ-65/NZ-66 3.8–4.2 Low (PEG-based formulations) ULK1-dependent mitochondrial degradation
Substituted-phenyl-1,2,4-oxadiazoles 2.0–3.0 High (ester prodrugs) Anticancer activity via topoisomerase inhibition

Key Observations :

  • logP : Thiophene and oxazole groups reduce hydrophobicity compared to trifluoromethylphenyl derivatives (e.g., NZ-65 logP = 3.8–4.2) .
  • Solubility : Oxalic acid counterion likely enhances aqueous solubility compared to neutral analogs .
  • Biological Activity : Piperazine-thiophene hybrids (e.g., ) show affinity for serotonin receptors, suggesting similar targets for the compound.

Biological Activity

N-(5-Methyl-1,2-oxazol-3-yl)-2-{4-[2-oxo-2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide; oxalic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings, including case studies and data tables.

Molecular Characteristics

The compound's structure is characterized by the presence of an oxazole ring and a piperazine moiety, which are known to contribute to various biological activities. Below are the key molecular properties:

PropertyValue
Molecular FormulaC17H19N5O3S
Molecular Weight337.34 g/mol
LogP1.7717
Polar Surface Area75.098 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a related compound showed inhibition of tubulin polymerization, leading to mitotic arrest in human epidermoid cells (A431) . The activity against various cancer cell lines has been attributed to their ability to inhibit key signaling pathways such as NF-κB and EGFR .

Case Study:
In a study involving the synthesis of oxadiazole derivatives, compounds similar to N-(5-Methyl-1,2-Oxazol-3-Yl)-2-{4-[2-Oxo-2-(Thiophen-2-Yl)Ethyl]Piperazin-1-Yl}Acetamide were evaluated for their anticancer activities against breast cancer cell lines (MCF-7). The results demonstrated significant antiproliferative effects with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A related compound demonstrated effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the oxazole structure can enhance antimicrobial efficacy.

The biological activity of N-(5-Methyl-1,2-Oxazol-3-Yl)-2-{4-[2-Oxo-2-(Thiophen-2-Yl)Ethyl]Piperazin-1-Yl}Acetamide may involve several mechanisms:

  • Inhibition of Enzyme Activity: The compound may act as an inhibitor for various kinases involved in cancer progression.
  • Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest: The ability to halt cell division at specific phases contributes to its anticancer potential.

Research Findings

A comprehensive evaluation of the biological activity reveals promising results:

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition in A431 cells
Antimicrobial ActivityEffective against Mycobacterium tuberculosis
Mechanism StudiesInhibition of NF-kB and EGFR pathways

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., reflux with triethylamine as a base) .
  • Coupling reactions : Piperazine and thiophene-ethyl moieties are introduced via nucleophilic substitution or amide bond formation. Reaction optimization includes controlling temperature (e.g., reflux at 80–100°C), inert atmospheres to prevent oxidation, and stoichiometric ratios (e.g., 1:1 molar ratio of intermediates) .
  • Purification : Recrystallization using solvents like pet-ether or ethanol ensures purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry of oxazole, piperazine, and thiophene groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% purity threshold) under gradient elution conditions .

Q. How does the presence of piperazine and thiophene moieties influence the compound’s reactivity?

  • Methodological Answer :

  • Piperazine : Enhances solubility and serves as a hydrogen bond donor/acceptor, influencing pharmacokinetic properties. Reactivity is tested via pH-dependent stability assays (e.g., 1–14 pH range) .
  • Thiophene : Participates in π-π stacking interactions. Its electrophilic substitution potential is analyzed using halogenation or nitration reactions .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate this compound’s interaction with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize receptors linked to the compound’s structural analogs (e.g., serotonin or dopamine receptors due to piperazine) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand protocols. Validate results via comparative analysis with known ligands (e.g., RMSD <2.0 Å) .
  • Binding affinity assays : Surface plasmon resonance (SPR) quantifies interactions (KD values) under physiological buffer conditions .

Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Data triangulation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable via SHELXL ).
  • Dynamic NMR experiments : Resolve conformational ambiguities (e.g., piperazine ring puckering) by varying temperature (−40°C to 60°C) .
  • Theoretical modeling : Density Functional Theory (DFT) predicts spectroscopic profiles for comparison .

Q. How can computational methods predict the stability of this compound under varying conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., hydrolysis of the oxazole ring) in explicit solvent models (water, DMSO) .
  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and oxidative stress (H2O2) to validate computational predictions .
  • Machine learning : Train models on stability datasets of analogous acetamides to predict shelf-life .

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